molecular formula C10H18N2O2Si B13924287 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13924287
M. Wt: 226.35 g/mol
InChI Key: TWFNXAKCQXOAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-5-carboxaldehyde is a chemical compound that features an imidazole ring substituted with a trimethylsilyl ethoxy methyl group and a carboxaldehyde group

Chemical Reactions Analysis

Types of Reactions

1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-5-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-5-carboxaldehyde involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-imidazole-5-carboxaldehyde is unique due to the presence of both the imidazole ring and the trimethylsilyl ethoxy methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H18N2O2Si

Molecular Weight

226.35 g/mol

IUPAC Name

3-(2-trimethylsilylethoxymethyl)imidazole-4-carbaldehyde

InChI

InChI=1S/C10H18N2O2Si/c1-15(2,3)5-4-14-9-12-8-11-6-10(12)7-13/h6-8H,4-5,9H2,1-3H3

InChI Key

TWFNXAKCQXOAOT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC=C1C=O

Origin of Product

United States

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